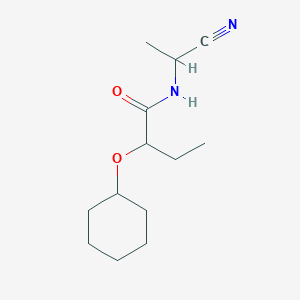
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide, also known as CXB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have potential applications in a variety of scientific research fields. One of the most promising applications of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is in the treatment of cancer. Studies have shown that N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have analgesic properties, making it a potential treatment for pain. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is also relatively stable, allowing it to be stored for extended periods of time. One limitation of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions for research on N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. One area of research is the development of more efficient synthesis methods for N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. Another area of research is the optimization of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide's use in cancer treatment, including the development of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide-based drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide and its potential applications in the treatment of other diseases.
合成法
The synthesis of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide involves the reaction of 2-cyclohexyloxy-1-chloropropane with potassium cyanide in the presence of a phase transfer catalyst. The resulting product is then reacted with butanoyl chloride to yield N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. The yield of this reaction is typically around 70%, making it a relatively efficient method for synthesizing N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide.
特性
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

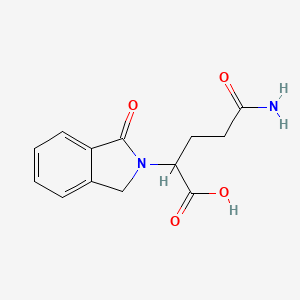

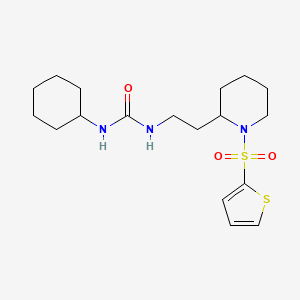
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
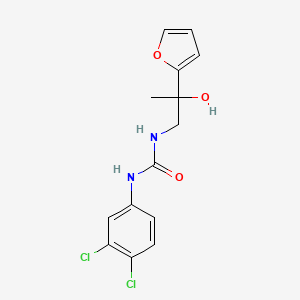
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
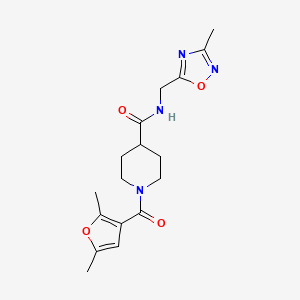

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)